molecular formula C11H7FN2S B1331762 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 7025-29-8

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B1331762
CAS No.: 7025-29-8
M. Wt: 218.25 g/mol
InChI Key: MLJMNXPHZZTCAX-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C12H7FN2O2S . It has been studied for its potential antifungal and antiproliferative activities .


Synthesis Analysis

The synthesis of this compound derivatives has been described in several studies . These compounds have been synthesized and tested for their in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole nucleus, which is a very interesting scaffold in terms of chemistry and biological activity .

Scientific Research Applications

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole has been studied for its potential applications in medicinal chemistry and biochemistry. It has been found to possess anti-inflammatory, anti-bacterial, and anti-tumor properties, among other activities. In addition, this compound has been studied for its ability to modulate the activity of various enzymes and proteins in the body. It has been found to be a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole in laboratory experiments include its ability to modulate the activity of various enzymes and proteins in the body, as well as its anti-inflammatory, anti-bacterial, and anti-tumor properties. The main limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been found to be toxic in high doses, and its use should be monitored closely.

Future Directions

There are a number of potential future directions for 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole research. These include further investigation into its anti-inflammatory, anti-bacterial, and anti-tumor properties, as well as its potential use in the treatment of various diseases. In addition, further research could be conducted into the mechanism of action of this compound, as well as its potential toxicity. Other potential future directions include the development of new synthesis methods for this compound, as well as the development of new derivatives of this compound for use in medicinal chemistry and biochemistry.

Safety and Hazards

Safety data for 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole suggests that dust formation should be avoided and that personal protective equipment should be used when handling this compound . It has also been noted that some derivatives of this compound have low cytotoxicity and hemolysis .

Biochemical Analysis

Biochemical Properties

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, a key process in cell signaling. Additionally, this compound can bind to DNA, affecting transcription factors and altering gene expression. The interactions between this compound and these biomolecules are typically non-covalent, involving hydrogen bonds, van der Waals forces, and hydrophobic interactions .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, which are enzymes that play essential roles in programmed cell death . Furthermore, this compound can modulate cell signaling pathways such as the MAPK/ERK pathway, leading to altered cell proliferation and survival. It also impacts gene expression by binding to transcription factors and influencing the transcription of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of downstream targets . Additionally, its interaction with DNA can block the binding of transcription factors, thereby inhibiting the transcription of oncogenes. This compound also induces oxidative stress within cells, leading to the activation of stress response pathways and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it rapidly induces apoptosis in susceptible cancer cells. Over longer periods, its stability and degradation become critical factors. Studies have shown that this compound remains stable under physiological conditions for several hours, but prolonged exposure can lead to its degradation and reduced efficacy . Long-term effects include sustained inhibition of cell proliferation and potential development of resistance in some cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it effectively inhibits tumor growth with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . There is a threshold dose above which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is metabolized primarily in the liver through cytochrome P450 enzymes. These enzymes hydroxylate the compound, making it more water-soluble and facilitating its excretion . The metabolites can also interact with cellular targets, potentially contributing to the compound’s overall biological activity. The metabolic pathways involved can affect the compound’s half-life and bioavailability .

Transport and Distribution

Within cells, this compound is transported by passive diffusion and active transport mechanisms. It can bind to plasma proteins, which affects its distribution and availability to target tissues . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

This compound localizes primarily in the cytoplasm and nucleus of cells. It can be directed to specific subcellular compartments through post-translational modifications and targeting signals. For instance, phosphorylation can influence its nuclear localization, where it interacts with DNA and transcription factors . This subcellular distribution is crucial for its function and efficacy in modulating cellular processes .

Properties

IUPAC Name

6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJMNXPHZZTCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CSC3=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357792
Record name 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7025-29-8
Record name 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2-aminothiazole (H) (23.7 g, 0.23 mol) and 2-bromo-1-(4-fluorophenyl)-ethanone (I) (50 g, 0.23 mol) is added absolute ethanol (600 mL). The reaction is allowed to reflux with vigorous stirring for 16 hours. The reaction mixture is reduced to half its original volume in vacuo. The remaining liquid is poured onto ice and the solution made basic by the addition of ammonium hydroxide solution (30%). The resulting fine solid is filtered and washed with water. The dark yellow solid so obtained is dried in a vacuum oven at 50° C. to provide 6-(4-fluorophenyl)-imidazo[2,1-b]thiazole (J) (43.0 g, 86%).
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Synthesis routes and methods II

Procedure details

To a mixture of 2-aminothiazole (23.7 g, 0.23 mol) and 2-bromo-4′-fluoroacetophenone (alternatively named: 2-bromo-1-(4-fluorophenyl)-ethanone) (50 g, 0.23 mol) is added absolute ethanol (600 ml). The reaction is allowed to reflux with vigorous stirring for 16 hours. The reaction mixture is reduced to half its original volume in vacuo. The remaining liquid is poured onto ice and the solution made basic by the addition of ammonium hydroxide solution (30%). The resulting fine solid is filtered and washed with water. The dark yellow solid so obtained is dried in a vacuum oven at 50° C. to provide 6-(4-fluorophenyl)-imidazo[2,1-b]thiazole (43.0 g, 86%).
Quantity
23.7 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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